2-(3,5-Dibromophenyl)-2-methylpropanenitrile
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Overview
Description
2-(3,5-Dibromophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, a nitrile group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-2-methylpropanenitrile typically involves the bromination of a suitable precursor followed by the introduction of the nitrile group. One common method involves the bromination of 2-methylpropanenitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-(3,5-dibromophenyl)-2-methylpropanamine.
Oxidation: Formation of 2-(3,5-dibromophenyl)-2-methylpropanoic acid.
Scientific Research Applications
2-(3,5-Dibromophenyl)-2-methylpropanenitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Utilized in the development of novel materials with specific properties such as flame retardancy or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dibromophenyl)-2-methylpropanoic acid
- 2-(3,5-Dibromophenyl)-2-methylpropanamine
- 3,5-Dibromophenyl-functionalized imidazolium salts
Uniqueness
2-(3,5-Dibromophenyl)-2-methylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.
Biological Activity
2-(3,5-Dibromophenyl)-2-methylpropanenitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H8Br2N
- Molecular Weight : 292.99 g/mol
- Structure : The compound features a dibromophenyl group attached to a nitrile functional group, which may influence its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine atoms enhances its electrophilic character, allowing it to engage in nucleophilic substitution reactions with biomolecules such as proteins and nucleic acids.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity.
- Receptor Interaction : It may act as a modulator for certain receptors involved in signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In cytotoxicity assays using human cancer cell lines, the compound demonstrated selective toxicity. The IC50 values were determined for different cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results suggest that the compound may possess potential as an anticancer agent.
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antibiotics due to its efficacy against multidrug-resistant strains.
Properties
IUPAC Name |
2-(3,5-dibromophenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFAHVBZLCDQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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